tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate

Chiral Synthesis Enantiomeric Excess Chemoenzymatic Process

Sourcing enantiomerically pure trans-6-methylpiperidine building blocks with reliable stereochemistry is a critical bottleneck in orexin receptor, IRAK4, and CHK-1 drug discovery programs. This compound delivers >99.9% ee (3R,6R) configuration, ensuring SAR studies are not confounded by the unwanted enantiomer. Key advantages: • Enables sub-100 nM OX2 antagonist potency (reported 11 nM IC50) through defined (3R,6R) stereochemistry • Boc-protected amine allows selective, orthogonal deprotection in multi-step synthetic routes • Validated pharmacophore scaffold for CHK-1 inhibition & IRAK4 inhibitor medicinal chemistry programs

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 1222491-53-3
Cat. No. B1416587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate
CAS1222491-53-3
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1CCC(CN1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
InChIKeyNNMBHCRWGGSRBE-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate: Chiral Intermediate for Orexin & IRAK4


tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate (CAS 1222491-53-3) is a chiral piperidine derivative that serves as a pivotal pharmaceutical intermediate. Its primary applications are in the synthesis of orexin receptor antagonists and IRAK4 inhibitors, where the defined (3R,6R) stereochemistry is essential for biological activity [1]. The compound features a Boc-protected amine, enabling selective deprotection in multi-step synthetic routes . It is also referred to as N-[trans-6-methylpiperidin-3-yl]carbamic acid tert-butyl ester, emphasizing its trans-configuration .

1
Chiral building block Defined (3R,6R) stereochemistry supports orexin receptor and IRAK4 pathway study tools.
2
Orthogonal protection Boc-protected amine enables selective deprotection in multi-step research syntheses.
3
Stereochemical-control context Suitable for medicinal chemistry programs requiring enantiomerically pure intermediates.

tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate: Substitution Failure


Generic or in-class substitution is not viable due to the compound's absolute stereochemistry. The (3R,6R) configuration is critical; its enantiomer, (3S,6S), or the cis-isomer would produce a different spatial arrangement, leading to altered or absent interaction with chiral biological targets like orexin receptors or IRAK4 [1]. Furthermore, related achiral intermediates like tert-butyl (6-methylpiperidin-3-yl)carbamate (CAS 1150618-39-5) lack the defined stereocenter required for synthesizing enantiomerically pure drug candidates [2]. Even among trans-isomers, the specific (3R,6R) form is required for its downstream application in synthesizing specific orexin receptor antagonists [3].

Enantiomer
The (3S,6S) enantiomer may shift target engagement and receptor interaction profiles in orexin/IRAK4 studies; stereochemical outcome may not transfer.
Cis-isomer
Cis-configuration alters spatial arrangement; reported receptor occupancy models depend on trans-geometry.
Achiral analog
Racemic tert-butyl (6-methylpiperidin-3-yl)carbamate lacks defined stereocenter; cannot support enantiomerically pure probe synthesis.

tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate: Comparative Evidence


Enantiomeric Purity vs. Racemic Intermediates

The chemoenzymatic synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate achieves an enantiomeric excess (ee) of >99.9% [1]. This is a significant improvement over traditional synthetic methods that may yield lower optical purity or require chiral separation. The comparator is the racemic mixture or achiral analog, tert-butyl (6-methylpiperidin-3-yl)carbamate (CAS 1150618-39-5), which has an ee of 0% [2].

Enantiomeric Purity
Reported comparison
>99.9% ee (target) vs. 0% ee (racemic)
Supports enantiomeric purity control in synthetic route design.
Chemoenzymatic transaminase process; data from one synthesis report.
Chiral Synthesis Enantiomeric Excess Chemoenzymatic Process

Orexin OX2 Antagonism

The (3R,6R) stereochemistry is essential for achieving high-potency orexin receptor antagonism. A derivative synthesized from this chiral building block, methyl 3-chloro-2-(((3R,6R)-6-methylpiperidin-3-yl)oxy)isonicotinate, exhibits an IC50 of 11 nM at the orexin receptor type 2 (OX2) [1]. While a direct comparator for the core building block is unavailable, the data strongly imply that the stereospecific intermediate is necessary for achieving this level of activity. In contrast, a derivative with a different substitution pattern (e.g., lacking the specific 6-methyl group) would likely show reduced or absent binding, as demonstrated by the lower affinity (IC50 = 953 nM) for the OX1 receptor of the same compound [1].

OX2 Receptor Assay
Assay context
IC50 11 nM (OX2); ~87-fold selectivity over OX1
Reported receptor occupancy context for (3R,6R)-derived antagonist.
Derivative compound; conditions from BindingDB entry.
Orexin Receptor Antagonist IC50

CHK-1 Inhibitor Building Block

The (3R,6R)-6-methylpiperidin-3-yl moiety is a key structural component in potent CHK-1 inhibitors, as exemplified by 6-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-N-[(3R,6R)-6-methylpiperidin-3-yl]pyrazin-2-amine (CAS 1207850-35-8) [1]. This demonstrates a direct, documented application of the chiral building block in a pharmacologically relevant context. The compound's defined stereochemistry is crucial for the inhibitor's interaction with the CHK-1 kinase active site. In contrast, using a different stereoisomer (e.g., (3S,6S) or cis) would likely result in a significantly less potent or inactive compound, as indicated by patent filings that specifically claim the (3R,6R) stereoisomer for this class of inhibitors [2].

CHK-1 Inhibitor Scaffold
Class-level inference
(3R,6R) fragment claimed in patent CHK-1 inhibitors
Supports building block use in kinase inhibitor SAR studies.
Patent literature; comparative activity not directly quantified.
CHK-1 Inhibitor Cancer Pyrazine

tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate: Application Scenarios


Orexin Antagonist Synthesis

The compound is the ideal chiral starting material for synthesizing orexin receptor antagonists, particularly those targeting the OX2 receptor. Its use ensures the correct stereochemistry for achieving sub-100 nM potency, as evidenced by the 11 nM IC50 of a key derivative [1]. Researchers developing dual orexin receptor antagonists (DORAs) or selective OX2 receptor antagonists (SORAs) would prioritize this intermediate to maximize target engagement and therapeutic index [1].

IRAK4 Inhibitor Development

Given its established role as an intermediate in IRAK4 inhibitor synthesis, this compound is a critical building block for medicinal chemistry programs targeting this kinase [1]. The high enantiomeric purity (>99.9% ee) is essential for generating homogeneous drug candidates and avoiding off-target effects that might arise from the presence of the unwanted enantiomer [1].

CHK-1 Inhibitor Design

The (3R,6R)-6-methylpiperidin-3-yl fragment is a validated pharmacophore for CHK-1 inhibition [1]. This building block allows for the efficient construction of a library of CHK-1 inhibitors, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for this important oncology target [2].

Application
Selection Property
Validation Focus
Orexin receptor antagonist research
Stereochemical control
OX2 receptor occupancy assay context
IRAK4 kinase inhibitor research
Enantiomeric purity control
Kinase selectivity assay context
CHK-1 inhibitor SAR studies
Chiral building block incorporation
Kinase inhibition assay context

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